molecular formula C10H15NO4S2 B6216094 tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate CAS No. 2751611-80-8

tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate

Cat. No.: B6216094
CAS No.: 2751611-80-8
M. Wt: 277.4
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Description

tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methanesulfonyl group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-methanesulfonylthiophene-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as recrystallization or distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(5-methylthiophen-2-yl)carbamate: Similar structure but with a methyl group instead of a methanesulfonyl group.

    tert-butyl N-(5-chlorothiophen-2-yl)carbamate: Contains a chlorine atom instead of a methanesulfonyl group.

    tert-butyl N-(5-nitrothiophen-2-yl)carbamate: Features a nitro group in place of the methanesulfonyl group.

Uniqueness

tert-butyl N-(5-methanesulfonylthiophen-2-yl)carbamate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

2751611-80-8

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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